molecular formula C7H7Br2NO3S B2680093 2,6-Dibromo-3-methoxybenzenesulfonamide CAS No. 2241130-02-7

2,6-Dibromo-3-methoxybenzenesulfonamide

Cat. No.: B2680093
CAS No.: 2241130-02-7
M. Wt: 345.01
InChI Key: HVHGQRUWWDXMNK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-3-methoxybenzenesulfonamide typically involves the bromination of 3-methoxybenzenesulfonamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 6 positions of the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-3-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.

    Oxidation: Products include sulfonic acids.

    Reduction: Products include amines.

Scientific Research Applications

2,6-Dibromo-3-methoxybenzenesulfonamide is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The bromine atoms and the sulfonamide group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 2,4-Dibromo-3-methoxybenzenesulfonamide
  • 2,6-Dichloro-3-methoxybenzenesulfonamide
  • 2,6-Dibromo-4-methoxybenzenesulfonamide

Comparison: 2,6-Dibromo-3-methoxybenzenesulfonamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and reactivity profiles, making it suitable for distinct applications in research and industry .

Properties

IUPAC Name

2,6-dibromo-3-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2NO3S/c1-13-5-3-2-4(8)7(6(5)9)14(10,11)12/h2-3H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHGQRUWWDXMNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)S(=O)(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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